![molecular formula C11H7F3N4S B287673 6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287673.png)
6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and pathways involved in cancer cell growth and proliferation. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively. It has been shown to have low toxicity and high selectivity towards cancer cells. The compound also exhibits anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its low toxicity, high selectivity towards cancer cells, and potential for use in cancer therapy. However, the limitations of using this compound include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as drug delivery and imaging. Additionally, studies on its potential side effects and toxicity in vivo are needed to determine its safety for use in humans.
Conclusion:
In conclusion, 6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various fields of scientific research. Its low toxicity, high selectivity towards cancer cells, and anti-inflammatory and antimicrobial properties make it a potential candidate for cancer therapy and the treatment of other diseases. Further studies are needed to fully understand its mechanism of action and potential side effects in vivo.
Métodos De Síntesis
The synthesis of 6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methylphenylhydrazine and 4-amino-5-(trifluoromethyl)thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then treated with thionyl chloride to form the final product.
Aplicaciones Científicas De Investigación
The potential applications of 6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
Nombre del producto |
6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C11H7F3N4S |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
6-(2-methylphenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H7F3N4S/c1-6-4-2-3-5-7(6)8-17-18-9(11(12,13)14)15-16-10(18)19-8/h2-5H,1H3 |
Clave InChI |
WLUCZCZXYKRLSO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C(F)(F)F |
SMILES canónico |
CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287591.png)
![ethyl1-[6-[4-(acetylamino)phenoxy]-2-(methylthio)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B287593.png)
![6-(2,4-Dimethylphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287595.png)
![3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287597.png)
![3-(4-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287599.png)
![6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287600.png)
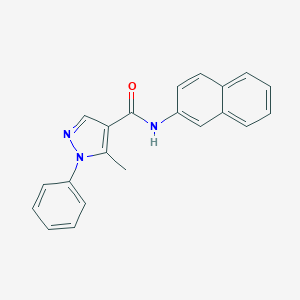
![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)
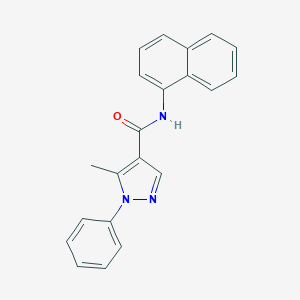
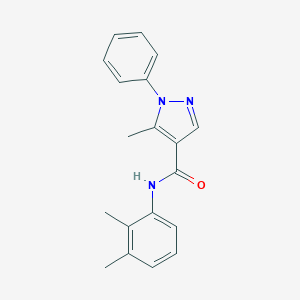
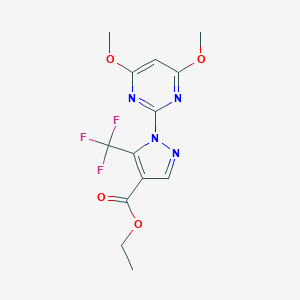
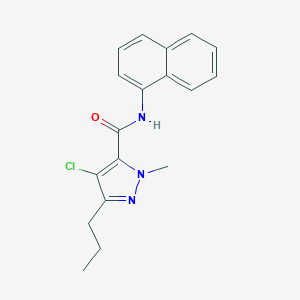
![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)